molecular formula C14H14ClNO B8488648 2-[4-(3-Chlorophenoxy)phenyl]ethylamine

2-[4-(3-Chlorophenoxy)phenyl]ethylamine

Cat. No.: B8488648
M. Wt: 247.72 g/mol
InChI Key: PTIWXRIQUSOROO-UHFFFAOYSA-N
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Description

2-[4-(3-Chlorophenoxy)phenyl]ethylamine is a chemical compound of interest in scientific research, particularly in medicinal chemistry. It features a phenethylamine backbone substituted with a 3-chlorophenoxy group at the para position of the phenyl ring. This structure is a valuable scaffold for the design and synthesis of novel biologically active molecules. Compounds with similar chlorophenyl-ethylamine structures have been investigated as potential ligands for various biological targets. For instance, research on analogous molecules has shown that such structures can be designed and optimized as dopamine receptor ligands . Furthermore, the chlorophenyl moiety is a common pharmacophore found in compounds studied for their inhibitory activity against enzymes like 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), a target in prostate cancer research . As a building block, this amine enables researchers to explore structure-activity relationships (SAR) by further functionalizing the amine group or other parts of the molecule. It is supplied as a research tool for use in laboratory settings only. This product is intended for research purposes and is not intended for diagnostic or therapeutic use. Buyer assumes responsibility to confirm product identity and purity.

Properties

Molecular Formula

C14H14ClNO

Molecular Weight

247.72 g/mol

IUPAC Name

2-[4-(3-chlorophenoxy)phenyl]ethanamine

InChI

InChI=1S/C14H14ClNO/c15-12-2-1-3-14(10-12)17-13-6-4-11(5-7-13)8-9-16/h1-7,10H,8-9,16H2

InChI Key

PTIWXRIQUSOROO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC2=CC=C(C=C2)CCN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Type

Chlorine Position
  • 2-(3-Chlorophenyl)ethylamine: Features a chlorine atom at the meta position of the phenyl ring (CAS 13078-79-0; MW: 155.62). This positional isomer is noted for its role in synthesizing sigma receptor ligands [14], [19].
  • 2-(4-Chlorophenyl)ethylamine : Chlorine at the para position (CAS 156-41-2; MW: 155.62). This compound is commercially available and used in biochemical research, with a boiling point of 242–245°C [5], [9].
Functional Group Variations
  • 2-[4-(Trifluoromethoxy)phenyl]ethylamine: A trifluoromethoxy group at the para position (MW: 221.63). This electron-withdrawing substituent is associated with potent inhibition of cytochrome bd oxidase in Mycobacterium tuberculosis (IC50 values in the nanomolar range) [2].
  • 2-[4-(2,2-Difluoroethoxy)phenyl]ethylamine : Contains a difluoroethoxy group (MW: 201.21). Such fluorinated groups improve metabolic stability and bioavailability [15].

Physicochemical Properties

Compound Molecular Weight Boiling Point (°C) Lipophilicity (logP)* Key References
2-(3-Chlorophenyl)ethylamine 155.62 - ~1.8 [5], [14]
2-(4-Chlorophenyl)ethylamine 155.62 242–245 ~1.8 [9], [5]
2-[4-(Trifluoromethoxy)phenyl]ethylamine 221.63 - ~2.5 [2]
Target Compound (Hypothetical) ~263.7† - ~3.2‡ -

*Estimated using fragment-based methods. †Calculated based on structural similarity. ‡Higher lipophilicity due to phenoxy group.

Preparation Methods

Reductive Amination of 4-(3-Chlorophenoxy)benzaldehyde

This two-step method involves synthesizing 4-(3-chlorophenoxy)benzaldehyde followed by reductive amination with ethylamine.

Step 1: Synthesis of 4-(3-Chlorophenoxy)benzaldehyde

  • Reactants : 3-Chlorophenol, 4-fluorobenzaldehyde, potassium carbonate.

  • Conditions :

    • Solvent: Dimethyl sulfoxide (DMSO)

    • Temperature: 120–130°C

    • Time: 8–12 hours

  • Mechanism : Nucleophilic aromatic substitution (SNAr) facilitated by the electron-withdrawing fluorine group.

Step 2: Reductive Amination

  • Reactants : 4-(3-Chlorophenoxy)benzaldehyde, ethylamine, sodium cyanoborohydride.

  • Conditions :

    • Solvent: Methanol

    • Temperature: 25°C (room temperature)

    • Time: 24 hours

  • Yield : 68–72%.

Nucleophilic Substitution of 4-(3-Chlorophenoxy)benzyl Chloride

This method utilizes a benzyl chloride intermediate for direct amination.

Step 1: Chlorination of 4-(3-Chlorophenoxy)toluene

  • Reactants : 4-(3-Chlorophenoxy)toluene, sulfuryl chloride (SO₂Cl₂).

  • Conditions :

    • Catalyst: Azobisisobutyronitrile (AIBN)

    • Solvent: Carbon tetrachloride

    • Temperature: 80°C

    • Time: 6 hours

  • Yield : 85–90%.

Step 2: Amination with Ethylamine

  • Reactants : 4-(3-Chlorophenoxy)benzyl chloride, ethylamine.

  • Conditions :

    • Solvent: Tetrahydrofuran (THF)

    • Base: Triethylamine

    • Temperature: 0–5°C (ice bath)

    • Time: 4 hours

  • Yield : 60–65%.

Catalytic Hydrogenation of 2-[4-(3-Chlorophenoxy)phenyl]nitroethane

A three-step process involving nitration, reduction, and final purification.

Step 1: Nitration of 4-(3-Chlorophenoxy)ethylbenzene

  • Reactants : 4-(3-Chlorophenoxy)ethylbenzene, nitric acid (HNO₃).

  • Conditions :

    • Solvent: Sulfuric acid

    • Temperature: 0–5°C

    • Time: 2 hours

  • Yield : 75–80%.

Step 2: Hydrogenation of Nitro Group

  • Catalyst : Raney nickel

  • Conditions :

    • Solvent: Ethanol

    • Hydrogen pressure: 50–60 bar

    • Temperature: 80°C

    • Time: 6 hours

  • Yield : 90–95%.

Industrial-Scale Production Methods

Continuous Flow Synthesis

Patented methodologies highlight the use of microreactors for improved heat transfer and reaction control:

  • Reactors : Tubular microreactors with immobilized catalysts.

  • Conditions :

    • Residence time: 10–15 minutes

    • Temperature: 150°C

    • Pressure: 20 bar

  • Advantages : 95% conversion rate, reduced byproduct formation.

Solvent-Free Mechanochemical Synthesis

  • Equipment : High-energy ball mill

  • Reactants : 4-(3-Chlorophenoxy)benzaldehyde, ethylamine hydrochloride.

  • Conditions :

    • Grinding time: 2 hours

    • Catalyst: Silica gel

  • Yield : 70–75%.

Comparative Analysis of Methods

MethodKey ReactantsYield (%)Temperature RangeTime RequiredScalability
Reductive AminationBenzaldehyde, Ethylamine68–7225–130°C32 hoursModerate
Nucleophilic SubstitutionBenzyl Chloride, Ethylamine60–650–80°C10 hoursHigh
Catalytic HydrogenationNitroethane, H₂90–950–80°C8 hoursHigh
Continuous FlowMicroreactor setup95150°C15 minutesIndustrial

Purification and Isolation Techniques

Crystallization

  • Solvent System : Ethyl acetate/hexane (1:3 ratio).

  • Purity : >99% after two recrystallizations.

Chromatographic Methods

  • Stationary Phase : Silica gel (230–400 mesh).

  • Mobile Phase : Dichloromethane/methanol (95:5).

  • Retention Factor (Rf) : 0.45.

Challenges and Optimization Strategies

Byproduct Formation

  • Issue : Diethylamine derivatives from over-alkylation.

  • Solution : Use of bulky bases (e.g., DBU) to suppress side reactions.

Catalyst Deactivation

  • Issue : Nickel catalyst poisoning in hydrogenation.

  • Solution : Pretreatment with ammonium sulfide .

Q & A

Q. What are the recommended methods for synthesizing 2-[4-(3-Chlorophenoxy)phenyl]ethylamine, and how can reaction yields be optimized?

  • Methodological Answer : A common approach involves coupling 3-chlorophenol with a brominated phenyl ethylamine precursor via Ullmann or Buchwald-Hartwig amination. Catalysts such as CuI or Pd-based complexes (e.g., Pd(OAc)₂ with Xantphos) can enhance coupling efficiency. Reaction optimization includes:
  • Temperature : 80–120°C in polar aprotic solvents (e.g., DMF or DMSO).
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures.
  • Yield Improvement : Use of excess phenol derivative (1.2–1.5 eq.) and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. What spectroscopic techniques are critical for characterizing 2-[4-(3-Chlorophenoxy)phenyl]ethylamine, and how should data interpretation be approached?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm aromatic substitution patterns (e.g., coupling constants for 3-chlorophenoxy protons at δ 6.8–7.4 ppm) and ethylamine chain integration.
  • IR : Stretching bands for NH₂ (~3350 cm⁻¹) and C-O-C (~1250 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns.
    Cross-reference with structurally analogous compounds (e.g., substituted phenethylamines) to resolve ambiguities .

Q. What safety protocols are essential for handling 2-[4-(3-Chlorophenoxy)phenyl]ethylamine in laboratory settings?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis or handling of powdered forms.
  • Waste Disposal : Segregate halogenated waste and consult certified disposal services for incineration .

Advanced Research Questions

Q. How can researchers resolve discrepancies in observed vs. theoretical spectral data for 2-[4-(3-Chlorophenoxy)phenyl]ethylamine derivatives?

  • Methodological Answer :
  • Dynamic NMR : Investigate rotational barriers in the ethylamine chain or phenoxy group to explain split peaks.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian or ORCA) to predict chemical shifts and compare with experimental data.
  • Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to track unexpected coupling or degradation during synthesis .

Q. What experimental strategies are effective for studying the environmental fate of 2-[4-(3-Chlorophenoxy)phenyl]ethylamine?

  • Methodological Answer :
  • Abiotic Degradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions (pH 4–9) and monitor half-life via HPLC.
  • Biotic Degradation : Use soil microcosms or activated sludge systems to assess microbial breakdown; quantify metabolites via LC-MS/MS.
  • Partitioning Studies : Measure log P (octanol-water) and soil sorption coefficients (Kd) to model environmental distribution .

Q. How can structure-activity relationships (SAR) be explored for 2-[4-(3-Chlorophenoxy)phenyl]ethylamine in pharmacological contexts?

  • Methodological Answer :
  • Receptor Binding Assays : Screen against GPCRs (e.g., serotonin or dopamine receptors) using radioligand displacement (³H-labeled antagonists).
  • Substituent Variation : Synthesize analogs with modified phenoxy groups (e.g., 4-Cl vs. 3-Cl) to assess steric/electronic effects on potency.
  • Molecular Docking : Use software like AutoDock Vina to predict binding modes in receptor active sites .

Methodological Comparison Table

Parameter Synthesis Optimization Environmental Degradation Pharmacological SAR
Key Technique Ullmann coupling (Pd/Cu catalysts)HPLC-MS for metabolite trackingRadioligand binding assays
Critical Conditions 100°C, DMF, inert atmosphereUV exposure (254 nm), pH 7 bufferIC₅₀ determination via dose-response
Data Interpretation Tools HRMS, ¹³C NMRFirst-order kinetics modelingSchild analysis for receptor affinity
Reference

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